molecular formula C5H9ClF2O2S B2631525 3,3-Difluoropentane-1-sulfonyl chloride CAS No. 1781646-98-7

3,3-Difluoropentane-1-sulfonyl chloride

Cat. No.: B2631525
CAS No.: 1781646-98-7
M. Wt: 206.63
InChI Key: OPKAXIDAKLUDDG-UHFFFAOYSA-N
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Description

3,3-Difluoropentane-1-sulfonyl chloride is an organic compound with the molecular formula C5H9ClF2O2S and a molecular weight of 206.64 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the third carbon of a pentane chain, along with a sulfonyl chloride group at the first carbon. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoropentane-1-sulfonyl chloride can be achieved through several methods. One common approach involves the reaction of 3,3-difluoropentane with chlorosulfonic acid under controlled conditions . This reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoropentane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Amines: For the formation of sulfonamides.

    Alcohols: For the formation of sulfonate esters.

    Bases: Such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Major Products Formed

The major products formed from reactions involving this compound include sulfonamides, sulfonate esters, and other derivatives depending on the nucleophile used .

Mechanism of Action

The mechanism by which 3,3-Difluoropentane-1-sulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate ester linkages with amines or alcohols, respectively . This reactivity makes it a valuable tool in chemical biology and medicinal chemistry for modifying biomolecules and developing new therapeutics.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.

    Trifluoromethanesulfonyl chloride: Contains three fluorine atoms and is more reactive due to the electron-withdrawing effect of the fluorine atoms.

    Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity and applications.

Uniqueness

3,3-Difluoropentane-1-sulfonyl chloride is unique due to the presence of two fluorine atoms, which can influence its reactivity and the properties of the resulting products. The fluorine atoms can enhance the stability and bioactivity of the compounds formed, making it a valuable reagent in various fields of research .

Properties

IUPAC Name

3,3-difluoropentane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClF2O2S/c1-2-5(7,8)3-4-11(6,9)10/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKAXIDAKLUDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCS(=O)(=O)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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